CP-24879 hydrochloride

Descripción

Propiedades

IUPAC Name |

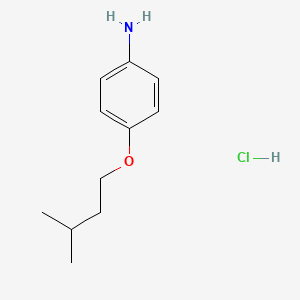

4-(3-methylbutoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-9(2)7-8-13-11-5-3-10(12)4-6-11;/h3-6,9H,7-8,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFESZSNFRSACMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90582022 | |

| Record name | 4-(3-Methylbutoxy)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10141-51-2 | |

| Record name | 4-(3-Methylbutoxy)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Isopentoxyaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: CP-24879 Hydrochloride for Non-alcoholic Steatohepatitis (NASH) Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. The pathogenesis of NASH is complex and involves dysregulated lipid metabolism and inflammatory signaling. A promising therapeutic target in this context is the inhibition of delta-5 (Δ5D) and delta-6 (Δ6D) desaturases, key enzymes in the biosynthetic pathway of long-chain polyunsaturated fatty acids. CP-24879 hydrochloride, a potent and selective dual inhibitor of Δ5D and Δ6D, has emerged as a valuable research tool for investigating the role of these enzymes in NASH. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its use in NASH research.

Introduction to this compound

This compound is a potent, selective, and combined inhibitor of delta-5 and delta-6 desaturases.[1] These enzymes are critical for the synthesis of arachidonic acid (AA), a precursor for pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes. By inhibiting Δ5D and Δ6D, CP-24879 effectively reduces the endogenous production of AA, thereby limiting the substrate available for the synthesis of these inflammatory mediators. This mechanism of action makes CP-24879 a compelling agent for studying the inflammatory component of NASH. Preclinical studies have demonstrated that CP-24879 can significantly reduce intracellular lipid accumulation and inflammatory injury in hepatocytes, highlighting its potential as a therapeutic strategy for NASH.[1]

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the competitive inhibition of Δ5D and Δ6D. These desaturases are key enzymes in the metabolic pathway that converts essential fatty acids, such as linoleic acid (LA) and α-linolenic acid (ALA), into long-chain polyunsaturated fatty acids (PUFAs), including arachidonic acid (AA) and eicosapentaenoic acid (EPA). In the context of NASH, an increased expression and activity of Δ5D and Δ6D have been observed, leading to an elevated production of AA.[1] AA is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to generate pro-inflammatory eicosanoids, which contribute to the hepatic inflammation characteristic of NASH.

By inhibiting Δ5D and Δ6D, CP-24879 disrupts this pathway, leading to a reduction in the synthesis of AA and its downstream inflammatory products. This ultimately helps to ameliorate the inflammatory response in the liver.

Preclinical Data

In Vitro Efficacy

Preclinical studies using hepatocyte cell culture models have demonstrated the efficacy of this compound in mitigating key features of NASH.

| Parameter | Cell Model | Treatment | Result | Reference |

| Lipid Accumulation | Hepatocytes | CP-24879 | Significantly reduced intracellular lipid accumulation. | [1] |

| Inflammation | Hepatocytes | CP-24879 | Significantly reduced inflammatory injury. | [1] |

| Desaturase Activity | Mouse Mastocytoma ABMC-7 cells | CP-24879 | Concentration-dependent inhibition of Δ5/Δ6 desaturase activity. | |

| Arachidonic Acid Levels | Mouse Mastocytoma ABMC-7 cells | CP-24879 | Depletion of arachidonic acid. | |

| Leukotriene C4 Production | Mouse Mastocytoma ABMC-7 cells | CP-24879 | Decreased production of leukotriene C4. |

In Vivo Efficacy

In vivo studies in mouse models of NASH have further substantiated the therapeutic potential of CP-24879.

| Parameter | Animal Model | Treatment | Result | Reference |

| Desaturase Activity | Mice | 3 mg/kg, t.i.d. | Approximately 80% inhibition of combined Δ5/Δ6 desaturase activities in the liver. | |

| Arachidonic Acid Levels | Mice | 3 mg/kg, t.i.d. | Nearly 50% depletion of arachidonic acid in the liver. |

Experimental Protocols

In Vitro Model of Hepatic Steatosis and Inflammation

This protocol describes the induction of a NASH-like phenotype in hepatocytes by sequential treatment with oleic acid to induce steatosis, followed by lipopolysaccharide (LPS) to induce inflammation.

Materials:

-

Hepatocyte cell line (e.g., HepG2, AML12)

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

-

Oleic acid (sodium salt)

-

Bovine serum albumin (BSA), fatty acid-free

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Phosphate-buffered saline (PBS)

-

Reagents for Oil Red O staining

-

Triglyceride quantification kit

-

Reagents for cytokine analysis (e.g., ELISA kits for TNF-α, IL-6)

-

Reagents for RNA and protein analysis

Procedure:

-

Cell Seeding: Seed hepatocytes in appropriate culture plates (e.g., 6-well or 24-well plates) at a density that allows for 70-80% confluency after 24 hours.

-

Induction of Steatosis:

-

Prepare a stock solution of oleic acid complexed with BSA. A common ratio is 2:1 (oleic acid:BSA).

-

After 24 hours of cell attachment, replace the culture medium with a medium containing oleic acid (e.g., 0.5-1.0 mM) for 24 hours to induce lipid accumulation.

-

-

Induction of Inflammation:

-

Wash the cells with PBS to remove the oleic acid-containing medium.

-

Treat the cells with a medium containing LPS (e.g., 100 ng/mL) for another 24 hours to induce an inflammatory response.

-

For testing the effect of CP-24879, co-incubate the cells with LPS and various concentrations of this compound.

-

-

Sample Collection and Analysis:

-

Supernatant: Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

-

Cell Lysate: Wash the cells with PBS and lyse them for subsequent analyses.

-

Lipid Accumulation:

-

Oil Red O Staining: Fix the cells and stain with Oil Red O solution to visualize intracellular lipid droplets. Quantify the staining intensity or the number and size of lipid droplets.

-

Triglyceride Assay: Use a commercial kit to quantify the intracellular triglyceride content.

-

-

Gene and Protein Expression: Extract RNA and protein from the cell lysates to analyze the expression of genes and proteins involved in lipogenesis, inflammation, and fibrosis using qPCR and Western blotting, respectively.

-

-

Oil Red O Staining Protocol for Cultured Hepatocytes

Materials:

-

Phosphate-buffered saline (PBS)

-

10% Formalin

-

Oil Red O staining solution

-

Hematoxylin (B73222) (for counterstaining)

-

Mounting medium

Procedure:

-

Wash the cells grown on coverslips twice with PBS.

-

Fix the cells with 10% formalin for 15-30 minutes at room temperature.

-

Wash the cells twice with distilled water.

-

Incubate the cells with 60% isopropanol for 5 minutes.

-

Remove the isopropanol and add the Oil Red O working solution. Incubate for 10-15 minutes.

-

Wash the cells with 60% isopropanol to remove excess stain.

-

Briefly rinse with distilled water.

-

(Optional) Counterstain the nuclei with hematoxylin for 1-2 minutes.

-

Wash with distilled water.

-

Mount the coverslips on microscope slides with an aqueous mounting medium.

-

Visualize and quantify the red-stained lipid droplets under a microscope.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of Δ5D and Δ6D desaturases in the pathogenesis of NASH. Its ability to inhibit the production of pro-inflammatory arachidonic acid and subsequently reduce lipid accumulation and inflammation in preclinical models underscores the potential of targeting this pathway for NASH therapy. The experimental protocols provided in this guide offer a framework for researchers to utilize CP-24879 in their studies to further elucidate the complex mechanisms of NASH and to evaluate novel therapeutic strategies.

References

An In-depth Technical Guide to the Anti-inflammatory Properties of CP-24879 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-24879 hydrochloride is a potent and selective inhibitor of delta-5 (Δ5) and delta-6 (Δ6) desaturase enzymes, key regulators in the biosynthetic pathway of pro-inflammatory eicosanoids. By reducing the endogenous synthesis of arachidonic acid (AA), this compound demonstrates significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

Chronic inflammation is a significant contributing factor to a multitude of diseases. A key pathway in the inflammatory cascade is the metabolism of arachidonic acid into potent pro-inflammatory mediators such as leukotrienes and prostaglandins (B1171923). The synthesis of arachidonic acid from dietary essential fatty acids is dependent on the enzymatic activity of Δ5 and Δ6 desaturases. Consequently, the inhibition of these enzymes presents a logical and targeted approach for developing novel anti-inflammatory therapeutics. This compound has been identified as a mixed Δ5/Δ6 desaturase inhibitor, effectively reducing the substrate pool for the production of inflammatory eicosanoids.[1][2] This document serves as a technical resource for professionals engaged in inflammation research and drug development, consolidating the available data on the anti-inflammatory properties of this compound.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the Δ5 and Δ6 desaturase enzymes.[1] These enzymes are critical for the conversion of linoleic acid (LA) and alpha-linolenic acid (ALA) into arachidonic acid (AA) and eicosapentaenoic acid (EPA), respectively. The primary anti-inflammatory mechanism of this compound is attributed to the depletion of the arachidonic acid pool.[2][3] This reduction in AA availability limits the substrate for downstream enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the synthesis of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.[3] Notably, studies have shown that this compound leads to a concentration-dependent decrease in the production of leukotriene C4 (LTC4).[1][2][3]

Quantitative Data

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line/System | Concentration Range | Observed Effect | Reference |

| Δ6 + Δ5 Desaturase Inhibition | Mouse Mastocytoma ABMC-7 Cells | Concentration-dependent | Inhibition of desaturase activity | [2][3] |

| Arachidonic Acid (AA) Depletion | Mouse Mastocytoma ABMC-7 Cells | Concentration-dependent | Depletion of cellular AA levels | [2][3] |

| Leukotriene C4 (LTC4) Production | Mouse Mastocytoma ABMC-7 Cells | Concentration-dependent | Decreased production of LTC4 | [1][2][3] |

| Inflammatory Cytokine Expression | Hepatocytes | 0-10 μM | Blocks LPS-induced expression of inflammatory cytokines | [1] |

Table 2: In Vivo Efficacy of this compound

| Parameter | Animal Model | Dosage | Effect | Reference |

| Combined Δ5/Δ6 Desaturase Inhibition | Mice | 3 mg/kg, t.i.d. | Approximately 80% inhibition in the liver | [2][3] |

| Arachidonic Acid (AA) Depletion | Mice | 3 mg/kg, t.i.d. | Nearly 50% depletion in the liver | [2][3] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The primary mechanism of this compound is the inhibition of Δ5 and Δ6 desaturases, which disrupts the arachidonic acid cascade. This, in turn, reduces the production of pro-inflammatory eicosanoids. While a direct, experimentally verified link to the modulation of major inflammatory signaling pathways such as NF-κB and MAPK by this compound is not yet established in the available literature, the depletion of arachidonic acid and its metabolites is known to influence these pathways.[4][5]

Experimental Workflow for Assessing In Vitro Efficacy

The following diagram outlines a typical workflow for evaluating the in vitro anti-inflammatory properties of this compound.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following methodologies are based on descriptions in the available literature.[2][3]

High-Throughput Radioassay for Δ6 Desaturase Activity

-

Objective: To quantify the enzymatic activity of Δ6 desaturase in vitro.

-

Principle: This assay measures the conversion of a radiolabeled substrate (e.g., [1-14C]linoleic acid) to its corresponding product by Δ6 desaturase.

-

Generalized Methodology:

-

Cell Culture and Lysate Preparation: Culture relevant cells (e.g., mouse mastocytoma ABMC-7 cells) and prepare microsomal fractions, which are enriched in desaturase enzymes.

-

Reaction Mixture: Prepare a reaction buffer containing the microsomal preparation, co-factors (e.g., NADH), and the radiolabeled fatty acid substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period to allow for the enzymatic conversion.

-

Reaction Termination and Saponification: Stop the reaction and saponify the lipids to release the fatty acids.

-

Extraction and Separation: Acidify the mixture and extract the fatty acids. Separate the substrate and product using high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of radiolabeled product formed using a scintillation counter.

-

Data Analysis: Calculate the enzyme activity, typically expressed as pmol of product formed per minute per mg of protein.

-

Measurement of Leukotriene C4 (LTC4) Production

-

Objective: To quantify the amount of LTC4 released from cells following stimulation.

-

Principle: This protocol utilizes an enzyme-linked immunosorbent assay (ELISA) for the specific detection and quantification of LTC4 in cell culture supernatants.

-

Generalized Methodology:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., mouse mastocytoma ABMC-7 cells) and pre-treat with various concentrations of this compound.

-

Stimulation: Stimulate the cells with an appropriate agonist (e.g., calcium ionophore A23187 or antigen for sensitized cells) to induce LTC4 production.

-

Supernatant Collection: After a defined incubation period, collect the cell culture supernatants.

-

ELISA: Perform a competitive ELISA according to the manufacturer's instructions. Briefly, the LTC4 in the sample competes with a fixed amount of enzyme-labeled LTC4 for binding to a limited number of antibody-coated wells.

-

Detection: Add a substrate that is converted by the enzyme to produce a colored product. The intensity of the color is inversely proportional to the concentration of LTC4 in the sample.

-

Quantification: Measure the absorbance using a microplate reader and determine the LTC4 concentration by comparison to a standard curve.

-

Conclusion

This compound demonstrates significant anti-inflammatory potential through its targeted inhibition of Δ5 and Δ6 desaturases. This leads to a reduction in the synthesis of arachidonic acid and its downstream pro-inflammatory metabolites. The available data supports its efficacy both in vitro and in vivo. Further research to elucidate the precise quantitative inhibitory concentrations (IC50) for the target enzymes and to explore the direct impact on key inflammatory signaling pathways such as NF-κB and MAPK will provide a more complete understanding of its therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals interested in leveraging the inhibition of fatty acid desaturases as a strategy for the treatment of inflammatory diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification and characterization of a novel delta6/delta5 fatty acid desaturase inhibitor as a potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eicosanoids synthesis step by step [flipper.diff.org]

- 4. Arachidonic Acid but not Eicosapentaenoic Acid (EPA) and Oleic Acid Activates NF-κB and Elevates ICAM-1 Expression in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arachidonic acid influences proinflammatory gene induction by stabilizing the inhibitor-kappaBalpha/nuclear factor-kappaB (NF-kappaB) complex, thus suppressing the nuclear translocation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on CP-24879 Hydrochloride and its Effect on Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-24879 hydrochloride is a potent and selective dual inhibitor of delta-5 (Δ5) and delta-6 (Δ6) desaturase enzymes, critical players in the metabolic pathways of polyunsaturated fatty acids. By inhibiting these enzymes, CP-24879 effectively reduces the endogenous synthesis of arachidonic acid (AA), a key precursor to pro-inflammatory eicosanoids. This inhibitory action translates into significant effects on lipid metabolism, including a reduction in intracellular lipid accumulation and triglyceride levels. This technical guide provides a comprehensive overview of the mechanism of action of CP-24879, its quantitative effects on lipid profiles, and detailed experimental protocols for its study.

Introduction

The landscape of metabolic research is continuously seeking novel therapeutic agents that can effectively modulate lipid metabolism to combat diseases such as non-alcoholic steatohepatitis (NASH), inflammatory disorders, and other metabolic syndromes. Fatty acid desaturases, particularly Δ5 and Δ6 desaturases, represent promising targets due to their rate-limiting roles in the biosynthesis of long-chain polyunsaturated fatty acids. This compound has emerged as a significant research compound for its ability to selectively inhibit these enzymes. This document serves as a technical resource, consolidating the available data on CP-24879's effects on lipid metabolism and providing detailed methodologies for its investigation.

Mechanism of Action

This compound exerts its primary effect by inhibiting the enzymatic activity of Δ5 and Δ6 desaturases. These enzymes are responsible for introducing double bonds into fatty acid chains, a crucial step in the conversion of essential fatty acids like linoleic acid and α-linolenic acid into arachidonic acid (AA) and eicosapentaenoic acid (EPA), respectively.

The inhibition of Δ5 and Δ6 desaturases by CP-24879 leads to a significant reduction in the cellular pool of AA.[1] As AA is the primary substrate for the synthesis of pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes, its depletion results in potent anti-inflammatory effects. Furthermore, the modulation of fatty acid composition impacts intracellular lipid storage, contributing to the compound's anti-steatotic properties.[2]

Data Presentation: Quantitative Effects on Lipid Metabolism

The following tables summarize the quantitative data on the effects of this compound on various parameters of lipid metabolism.

Table 1: In Vivo Effects of this compound in Mice

| Parameter | Dosage | Treatment Duration | Organ | Effect | Reference |

| Combined Δ5/Δ6 Desaturase Activity | 3 mg/kg, t.i.d. | - | Liver | ~80% inhibition | [1] |

| Arachidonic Acid Levels | 3 mg/kg, t.i.d. | - | Liver | ~50% depletion | [1] |

Table 2: In Vitro Effects of this compound

| Cell Line | Parameter | Concentration Range | Treatment Duration | Effect | Reference |

| Hepatocytes | Triglyceride Accumulation | 0-10 µM | 16 hours | Concentration-dependent inhibition | [3] |

| Mouse Mastocytoma ABMC-7 | Arachidonic Acid Levels | - | - | Concentration-dependent depletion | [1] |

| Mouse Mastocytoma ABMC-7 | Leukotriene C4 Production | - | - | Concentration-dependent decrease | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide outlines of key experimental protocols used to study the effects of this compound.

In Vitro Delta-5 and Delta-6 Desaturase Radioassay

This protocol is a generalized procedure based on common practices for measuring desaturase activity.

Materials:

-

Microsomal preparations from liver or relevant cells

-

Radiolabeled substrates: [1-14C]linoleic acid (for Δ6 desaturase) and [1-14C]dihomo-γ-linolenic acid (for Δ5 desaturase)

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Cofactors: ATP, CoA, NADH, MgCl2

-

This compound

-

Organic solvents for extraction (e.g., hexane, isopropanol)

-

Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) system

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, cofactors, and microsomal protein.

-

Add varying concentrations of this compound or vehicle control.

-

Initiate the reaction by adding the radiolabeled substrate.

-

Incubate at 37°C for a specified time (e.g., 20-30 minutes).

-

Stop the reaction by adding a strong base (e.g., methanolic KOH) to saponify the lipids.

-

Acidify the mixture and extract the fatty acids using an organic solvent.

-

Separate the substrate and the desaturated product using HPLC or TLC.

-

Quantify the radioactivity in the substrate and product fractions using a scintillation counter to determine the percentage of conversion and inhibition.

In Vitro Lipid Accumulation Assay in Hepatocytes

This protocol describes a common method for inducing and quantifying lipid accumulation in hepatocytes.

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

Cell culture medium and supplements

-

Oleic acid

-

This compound

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA)

-

Oil Red O staining solution

-

Isopropanol

-

Microplate reader

Procedure:

-

Seed hepatocytes in a multi-well plate and allow them to adhere.

-

Induce lipid accumulation by treating the cells with oleic acid (typically 0.5-1 mM complexed to BSA) for 24 hours.[4]

-

Simultaneously treat the cells with varying concentrations of this compound or vehicle control.

-

After the incubation period, wash the cells with PBS and fix them with 4% PFA.

-

Stain the intracellular lipid droplets with Oil Red O solution.

-

Wash the cells to remove unbound dye.

-

For quantification, elute the Oil Red O stain from the cells using isopropanol.

-

Measure the absorbance of the eluate at approximately 500 nm using a microplate reader. The absorbance is directly proportional to the amount of accumulated lipid.

Conclusion

This compound is a valuable research tool for investigating the role of Δ5 and Δ6 desaturases in lipid metabolism and inflammation. Its ability to potently inhibit these enzymes and consequently reduce arachidonic acid synthesis and intracellular lipid accumulation underscores its potential as a lead compound for the development of novel therapeutics for metabolic and inflammatory diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation of CP-24879 and other desaturase inhibitors. Further research, particularly to elucidate its precise binding mode and in vivo efficacy in various disease models, is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification and characterization of a novel delta6/delta5 fatty acid desaturase inhibitor as a potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Quantification and mechanisms of oleic acid-induced steatosis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of CP-24879: A Technical Guide to a Novel Desaturase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-24879, chemically identified as p-isopentoxyaniline, has been characterized as a potent, mixed inhibitor of delta-5 (Δ5) and delta-6 (Δ6) fatty acid desaturases. These enzymes are critical in the endogenous synthesis of arachidonic acid (AA), a key precursor to pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes. By inhibiting these desaturases, CP-24879 effectively reduces the cellular pool of AA, leading to a decrease in the production of these inflammatory mediators. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of CP-24879, presenting available data in a structured format and outlining the experimental methodologies employed in its characterization.

Introduction

The inflammatory cascade is a complex biological process in which lipid mediators, particularly eicosanoids derived from arachidonic acid, play a central role.[1] The synthesis of arachidonic acid from dietary linoleic acid is a multi-step process involving the enzymatic activities of Δ6 and Δ5 desaturases.[1] Inhibition of these enzymes presents a logical therapeutic strategy for mitigating inflammation by limiting the availability of the primary substrate for eicosanoid production.[1] CP-24879 emerged from the screening of chemical and natural product libraries as a promising inhibitor of this pathway.[1]

Discovery and Synthesis

CP-24879, or p-isopentoxyaniline, was identified through high-throughput screening of various chemical libraries for its ability to inhibit Δ5 and Δ6 desaturase activity.[1] While the primary literature from its discovery does not provide a detailed synthetic protocol, the synthesis of p-isopentoxyaniline can be conceptually approached through standard organic chemistry reactions, such as the Williamson ether synthesis.

Conceptual Synthesis Pathway:

Caption: Conceptual workflow for the synthesis of CP-24879.

Mechanism of Action: Inhibition of Desaturase Activity

CP-24879 acts as a dual inhibitor of Δ5 and Δ6 desaturases, the rate-limiting enzymes in the conversion of linoleic acid to arachidonic acid. This inhibition leads to a reduction in the cellular levels of arachidonic acid and its subsequent metabolites.

Caption: Signaling pathway of arachidonic acid synthesis and the inhibitory action of CP-24879.

Preclinical Data

The preclinical evaluation of CP-24879 involved in vitro cell-based assays and in vivo studies in mice.

In Vitro Efficacy

Studies in mouse mastocytoma ABMC-7 cells demonstrated a concentration-dependent inhibition of desaturase activity by CP-24879.[1] This inhibition correlated with a reduction in arachidonic acid levels and a subsequent decrease in the production of leukotriene C4 (LTC4).[1]

Table 1: In Vitro Effects of CP-24879 in Mouse Mastocytoma ABMC-7 Cells

| Parameter | Effect | Observation |

| Desaturase Activity | Inhibition | Concentration-dependent |

| Arachidonic Acid Levels | Depletion | Correlated with desaturase inhibition |

| Leukotriene C4 (LTC4) Production | Decrease | Consequence of AA depletion |

Note: Specific IC50 values for desaturase inhibition are not detailed in the available literature.

In Vivo Efficacy

Chronic administration of CP-24879 to mice at the maximally tolerated dose resulted in significant inhibition of liver desaturase activity and a substantial depletion of hepatic arachidonic acid levels.[1]

Table 2: In Vivo Effects of CP-24879 in Mice

| Parameter | Dose | Effect |

| Combined Δ5/Δ6 Desaturase Activity (Liver) | 3 mg/kg, t.i.d. | ~80% inhibition[1] |

| Arachidonic Acid Levels (Liver) | 3 mg/kg, t.i.d. | ~50% depletion[1] |

Pharmacokinetic Profile

Pharmacokinetic studies of CP-24879 are not extensively detailed in the public domain. The available information suggests that the compound is rapidly cleared from circulation and possesses a relatively short half-life following intravenous administration.

Table 3: Pharmacokinetic Parameters of CP-24879

| Parameter | Value |

| Clearance | Rapid |

| Half-life | Short |

Note: Detailed quantitative pharmacokinetic data (e.g., clearance rate, volume of distribution, oral bioavailability) are not available in the reviewed literature.

Experimental Protocols

The following sections describe the general methodologies used in the characterization of CP-24879, as inferred from the available literature.

Desaturase Activity Assay (Radioassay)

A high-throughput radioassay was developed to quantify Δ5, Δ6, and Δ9 desaturase activities.[1]

General Protocol:

-

Substrate Preparation: Radiolabeled fatty acid substrates (e.g., [14C]-linoleic acid for Δ6 desaturase) are prepared.

-

Enzyme Source: Microsomal fractions from cultured cells or liver homogenates are used as the enzyme source.

-

Incubation: The enzyme source is incubated with the radiolabeled substrate in the presence of necessary cofactors (e.g., NADH, ATP, CoA) and varying concentrations of CP-24879.

-

Reaction Termination and Extraction: The reaction is stopped, and lipids are extracted.

-

Analysis: The radiolabeled substrate and desaturated product are separated (e.g., by HPLC or TLC) and quantified using a scintillation counter.

In Vivo Studies in Mice

General Protocol:

-

Animal Model: Mice are used for in vivo efficacy and pharmacokinetic studies.

-

Dosing: CP-24879 is administered chronically via a specified route (e.g., intraperitoneal injection) at a maximally tolerated dose.

-

Sample Collection: At the end of the treatment period, liver tissue is collected for analysis of desaturase activity and fatty acid composition.

-

Analysis: Desaturase activity and arachidonic acid levels in the liver are determined using the methods described above.

Developmental Workflow

The development of CP-24879 followed a logical progression from initial screening to in vivo validation.

Caption: The developmental workflow of CP-24879.

Conclusion and Future Directions

CP-24879 has been identified as a novel mixed inhibitor of Δ5 and Δ6 desaturases, demonstrating the potential to reduce the synthesis of the pro-inflammatory mediator precursor, arachidonic acid. Preclinical studies have confirmed its efficacy in both in vitro and in vivo models. The findings suggest that inhibitors of Δ5 and/or Δ6 desaturases, such as CP-24879, could represent a valuable therapeutic strategy for the treatment of inflammatory conditions by modulating the production of eicosanoids.[1] Further research would be beneficial to fully elucidate its pharmacokinetic and safety profiles, as well as to explore its therapeutic potential in various inflammatory disease models.

References

An In-Depth Technical Guide to CP-24879 HCl: A Dual Inhibitor of Delta-5 and Delta-6 Desaturases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of CP-24879 hydrochloride. The content herein is intended to support research and development efforts by providing detailed technical data, experimental methodologies, and visual representations of its biological activity.

Chemical Structure and Physicochemical Properties

CP-24879 HCl, also known as p-(Isopentyloxy)-aniline hydrochloride, is a potent and selective dual inhibitor of delta-5 (Δ5D) and delta-6 (Δ6D) desaturase enzymes.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of CP-24879 HCl

| Identifier | Value |

| IUPAC Name | 4-(3-Methylbutoxy)aniline hydrochloride[2] |

| Synonyms | This compound, p-(Isopentyloxy)-aniline HCl |

| CAS Number | 10141-51-2 |

| Chemical Formula | C₁₁H₁₈ClNO[2] |

| Molecular Weight | 215.72 g/mol [2] |

| SMILES Code | NC1=CC=C(OCCC(C)C)C=C1.[H]Cl[2] |

Table 2: Physicochemical Properties of CP-24879 HCl

| Property | Value |

| Appearance | Solid powder[2] |

| Purity | >98%[2] |

| Solubility | Soluble in DMSO and ethanol[1] |

| Storage | Dry, dark, and at 0 - 4°C for short term or -20°C for long term[2] |

Mechanism of Action: Inhibition of Arachidonic Acid Synthesis

CP-24879 HCl exerts its biological effects by inhibiting the Δ5 and Δ6 desaturase enzymes, which are critical for the endogenous synthesis of arachidonic acid (AA).[3] These enzymes introduce double bonds into fatty acid chains, and their inhibition leads to a depletion of AA, a key precursor for pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes.[3][4] This reduction in AA levels is believed to be the primary mechanism behind the anti-inflammatory properties of CP-24879 HCl.[3]

The following diagram illustrates the arachidonic acid biosynthesis pathway and the points of inhibition by CP-24879 HCl.

Quantitative Biological Activity

The inhibitory potency of CP-24879 HCl against Δ5 and Δ6 desaturases has been quantified in various in vitro and in vivo models.

Table 3: In Vitro Inhibitory Activity of CP-24879 HCl

| Target | Cell/Tissue Type | IC₅₀ (µM) |

| Δ6-Desaturase | ABMC-7 cells | 0.015 |

| Δ6-Desaturase | Liver microsomes | 0.56 |

| Δ5-Desaturase | ABMC-7 cells | 0.67 |

| Δ5-Desaturase | Liver microsomes | 3.4 |

Data sourced from MedchemExpress[1]

Table 4: In Vivo Pharmacokinetic Parameters of CP-24879 HCl in Mice

| Parameter | Value |

| Dose | 33 mg/kg (IV, single dose) |

| Volume of Distribution (Vd) | 1.9 mL/g |

| Clearance (CL) | 0.56 mL/min |

| Half-life (t₁/₂) | 59 min |

Data sourced from MedchemExpress[1]

Experimental Protocols

Delta-5/Delta-6 Desaturase Inhibition Assay (Radiochemical Method)

This protocol describes a generalized method for determining the inhibitory activity of compounds like CP-24879 HCl on Δ5 and Δ6 desaturase enzymes using a radiochemical approach with liver microsomes.

Objective: To quantify the inhibition of Δ5 and Δ6 desaturase activity by CP-24879 HCl.

Materials:

-

Liver microsomes (from rat or mouse)

-

Radiolabeled fatty acid substrates (e.g., [1-¹⁴C]-linoleic acid for Δ6D, [1-¹⁴C]-dihomo-γ-linolenic acid for Δ5D)

-

CP-24879 HCl (or other test compounds)

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Cofactors (ATP, CoA, NADH, MgCl₂)

-

Solvents for extraction and chromatography (e.g., hexane, diethyl ether, acetic acid)

-

Thin-layer chromatography (TLC) plates or High-performance liquid chromatography (HPLC) system

-

Scintillation counter

Procedure:

-

Microsome Preparation: Isolate liver microsomes from the chosen animal model using standard differential centrifugation techniques. Determine the protein concentration of the microsomal preparation (e.g., using a Bradford assay).

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, cofactors, and a defined amount of microsomal protein.

-

Inhibitor Addition: Add varying concentrations of CP-24879 HCl (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a vehicle control (solvent only).

-

Pre-incubation: Pre-incubate the reaction mixtures with the inhibitor for a specified time at 37°C to allow for binding to the enzymes.

-

Initiation of Reaction: Start the desaturation reaction by adding the radiolabeled fatty acid substrate to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 20-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a strong acid or base).

-

Lipid Extraction: Extract the total lipids from the reaction mixture using a suitable solvent system (e.g., Folch extraction with chloroform/methanol).

-

Separation of Fatty Acids: Separate the substrate and the radiolabeled product fatty acids using either TLC or reverse-phase HPLC.

-

Quantification: Quantify the amount of radioactivity in the substrate and product bands/peaks using a scintillation counter or a radio-HPLC detector.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of CP-24879 HCl compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

The following diagram illustrates the general workflow for this experimental protocol.

Conclusion

CP-24879 HCl is a valuable research tool for studying the roles of Δ5 and Δ6 desaturases in lipid metabolism and inflammation. Its well-characterized chemical properties and potent inhibitory activity make it a suitable compound for in vitro and in vivo investigations into the therapeutic potential of targeting the arachidonic acid biosynthesis pathway. The information and protocols provided in this guide are intended to facilitate further research and development in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. Delta 6-desaturase: improved methodology and analysis of the kinetics in a multi-enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liver delta 5 and delta 6 desaturase activity differs among laboratory rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: CP-24879 Hydrochloride for the Study of Essential Fatty Acid Deficiency

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Essential fatty acid (EFA) deficiency is a condition characterized by the lack of adequate linoleic acid (LA, an omega-6 fatty acid) and α-linolenic acid (ALA, an omega-3 fatty acid) in the diet. This deficiency leads to a cascade of biochemical and physiological changes, primarily due to the reduced production of long-chain polyunsaturated fatty acids (LCPUFAs) such as arachidonic acid (AA). CP-24879 hydrochloride has emerged as a valuable pharmacological tool for investigating the roles of these fatty acids and the consequences of their depletion. This potent and selective dual inhibitor of delta-5 (Δ5) and delta-6 (Δ6) desaturases, the rate-limiting enzymes in LCPUFA biosynthesis, allows for the controlled induction of a biochemical state mimicking EFA deficiency. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its use in in vitro and in vivo models of essential fatty acid deficiency.

Mechanism of Action of this compound

This compound, chemically known as p-isopentoxyaniline hydrochloride, exerts its effects by inhibiting the Δ5 and Δ6 desaturase enzymes. These enzymes are responsible for introducing double bonds into fatty acid chains, a critical step in the conversion of LA and ALA into their downstream metabolites, including AA, eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). By blocking these enzymes, CP-24879 effectively reduces the endogenous synthesis of these crucial LCPUFAs.[1] This targeted inhibition allows researchers to dissect the specific roles of these fatty acids in various physiological and pathological processes, including inflammation, cell signaling, and membrane structure.

The primary consequence of Δ5 and Δ6 desaturase inhibition is the depletion of arachidonic acid pools.[1] Arachidonic acid is a key precursor for the synthesis of eicosanoids, a family of potent signaling molecules including prostaglandins, thromboxanes, and leukotrienes, which are central mediators of inflammation. Therefore, by reducing AA levels, this compound can be used to study the anti-inflammatory effects associated with EFA deficiency.[1]

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound in both in vitro and in vivo systems.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Concentration Range | Effect | Reference |

| Δ5 + Δ6 Desaturase Inhibition | Mouse Mastocytoma ABMC-7 | 0-10 μM | Concentration-dependent inhibition | [1] |

| Arachidonic Acid (AA) Depletion | Mouse Mastocytoma ABMC-7 | 0-10 μM | Concentration-dependent depletion | [1] |

| Leukotriene C4 (LTC4) Production | Mouse Mastocytoma ABMC-7 | 0-10 μM | Concentration-dependent decrease | [1] |

Table 2: In Vivo Efficacy of this compound in Mice

| Parameter | Dosage | Route of Administration | Treatment Duration | Effect | Reference |

| Combined Δ5/Δ6 Desaturase Activity in Liver | 3 mg/kg, t.i.d. | Intraperitoneal (IP) | Chronic | ~80% inhibition | [1] |

| Arachidonic Acid (AA) Levels in Liver | 3 mg/kg, t.i.d. | Intraperitoneal (IP) | Chronic | ~50% depletion | [1] |

Table 3: Pharmacokinetic Profile of this compound

| Parameter | Value | Species | Note | Reference |

| Clearance | Rapid | Not Specified | ||

| Half-life | Short | Not Specified |

Note: Detailed quantitative pharmacokinetic data for this compound is limited in the available literature.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of action of this compound in the context of essential fatty acid metabolism and inflammation.

Caption: Mechanism of this compound action.

Experimental Workflow for In Vivo Studies

This diagram outlines a typical experimental workflow for studying the effects of this compound in a mouse model of essential fatty acid deficiency.

Caption: In vivo experimental workflow.

Experimental Protocols

The following are representative protocols for the use of this compound in studying essential fatty acid deficiency. These should be adapted based on specific experimental goals and institutional guidelines.

In Vitro Inhibition of Fatty Acid Desaturases in Mouse Mastocytoma (ABMC-7) Cells

This protocol is based on the methodology described by Obukowicz et al. (1998).[1]

1. Cell Culture:

- Culture mouse mastocytoma ABMC-7 cells in an appropriate medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

2. Treatment with this compound:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

- Seed ABMC-7 cells in culture plates at a desired density.

- After cell adherence, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO alone).

- Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) to allow for the inhibition of desaturases and the depletion of arachidonic acid.

3. Measurement of Leukotriene C4 (LTC4) Production:

- After the incubation period, wash the cells with a buffered salt solution.

- Stimulate the cells with a calcium ionophore (e.g., A23187, 1 µM) for a short period (e.g., 15-30 minutes) to induce the release of LTC4.

- Collect the cell supernatant.

- Quantify the concentration of LTC4 in the supernatant using a commercially available enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

4. Fatty Acid Analysis (Optional):

- After treatment, harvest the cells and extract total lipids using a method such as the Folch procedure (chloroform:methanol, 2:1 v/v).

- Prepare fatty acid methyl esters (FAMEs) from the lipid extract by transesterification.

- Analyze the FAMEs by gas chromatography (GC) to determine the cellular fatty acid composition and quantify the depletion of arachidonic acid.

In Vivo Inhibition of Fatty Acid Desaturases in Mice

This protocol outlines the steps to induce essential fatty acid deficiency and treat with this compound in a mouse model.

1. Animal Model and Diet:

- Use a suitable strain of mice (e.g., C57BL/6).

- Acclimatize the animals for at least one week with free access to a standard chow diet and water.

- To induce essential fatty acid deficiency, switch the mice to a specially formulated EFA-deficient diet. This diet should be based on a standard purified diet formulation (e.g., AIN-93G), but with the standard fat source (e.g., soybean oil) replaced with a fat source devoid of essential fatty acids, such as hydrogenated coconut oil. The diet should be provided for a sufficient duration (e.g., 4-8 weeks) to establish a deficient state, which can be confirmed by analyzing the fatty acid profile of plasma or red blood cells.

2. Administration of this compound:

- Prepare a sterile solution of this compound in a suitable vehicle for injection (e.g., saline or a solution containing a solubilizing agent like DMSO, with the final DMSO concentration kept low).

- Divide the EFA-deficient mice into a control group and a treatment group.

- Administer this compound to the treatment group via intraperitoneal (IP) injection at a dose of 3 mg/kg, three times a day (t.i.d.).

- Administer an equivalent volume of the vehicle to the control group.

- Continue the treatment for the desired duration (e.g., 7-14 days).

3. Sample Collection and Analysis:

- At the end of the treatment period, euthanize the mice according to approved institutional protocols.

- Collect blood and tissues (e.g., liver) for analysis.

- Prepare liver microsomes for the fatty acid desaturase activity assay.

- Extract lipids from plasma and liver tissue for fatty acid profile analysis by GC, as described in the in vitro protocol.

Measurement of Delta-5 and Delta-6 Desaturase Activity in Liver Microsomes

This is a representative protocol for a radioassay to measure desaturase activity.

1. Preparation of Liver Microsomes:

- Homogenize the collected liver tissue in a cold buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 0.25 M sucrose).

- Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.

- Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.

- Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

2. Desaturase Assay:

- Prepare a reaction mixture containing the liver microsomes, a buffer, cofactors (NADH or NADPH, ATP, Coenzyme A), and the radiolabeled fatty acid substrate.

- For Δ6 desaturase activity, use [1-14C]linoleic acid.

- For Δ5 desaturase activity, use [1-14C]dihomo-γ-linolenic acid.

- Initiate the reaction by adding the substrate and incubate at 37°C for a specific time (e.g., 10-20 minutes).

- Stop the reaction by adding a strong base (e.g., methanolic KOH) to saponify the lipids.

- Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

- Separate the substrate and the desaturated product using argentation thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Quantify the radioactivity in the substrate and product bands/peaks using a scintillation counter.

- Calculate the desaturase activity as the amount of product formed per unit of time per milligram of microsomal protein.

Conclusion

This compound is a critical tool for researchers investigating the complex roles of essential fatty acids and their metabolites. Its potent and selective inhibition of Δ5 and Δ6 desaturases provides a reliable method for inducing a state of LCPUFA depletion, thereby enabling detailed studies into the biochemical and physiological consequences. The data and protocols presented in this guide offer a solid foundation for designing and executing experiments to further elucidate the intricate mechanisms governed by essential fatty acids in health and disease. Researchers should, however, always consult the primary literature and optimize protocols for their specific experimental systems.

References

In Vitro Biological Activity of p-(Isopentyloxy)-aniline Hydrochloride: A Technical Overview

Disclaimer: As of late 2025, publicly accessible research detailing the specific in vitro biological activities of p-(isopentyloxy)-aniline hydrochloride is not available. This technical guide has been constructed based on established principles of in vitro pharmacology and toxicology, drawing parallels from studies on structurally related aniline (B41778) and p-alkoxy aniline derivatives. The experimental data, protocols, and pathways presented herein are hypothetical and for illustrative purposes to guide potential research endeavors for this compound.

Introduction

Aniline and its derivatives are a well-established class of compounds with a broad spectrum of industrial applications and biological activities. The nature and position of substituents on the aniline ring are critical in determining the compound's biological and toxicological profile. Generally, electron-donating groups, such as alkoxy substituents at the para-position, are known to influence the lipophilicity and metabolic pathways of these molecules, which in turn can modulate their biological effects. For instance, studies on various substituted anilines have indicated that electron-donating groups may decrease toxicity compared to electron-withdrawing groups when assayed in vitro using submitochondrial particles.[1][2]

This guide provides a hypothetical framework for the in vitro evaluation of p-(isopentyloxy)-aniline hydrochloride, a compound characterized by a para-substituted isopentyloxy group. The inclusion of this bulky, lipophilic ether group suggests potential interactions with cellular membranes and hydrophobic pockets of enzymes or receptors. The proposed investigations focus on three primary areas: general cytotoxicity, potential antimicrobial effects, and inhibitory activity against a key inflammatory enzyme, cyclooxygenase-2 (COX-2).

Hypothetical Biological Activities and Data

Based on the structure of p-(isopentyloxy)-aniline hydrochloride, several potential in vitro activities can be postulated. The following sections present hypothetical data for these activities, summarized in tabular format for clarity.

Cytotoxicity Assessment

The baseline cytotoxicity of a novel compound is a critical parameter in early-stage drug discovery. Here, we hypothesize the evaluation of p-(isopentyloxy)-aniline hydrochloride against a panel of human cell lines representing different tissue origins.

Table 1: Hypothetical Cytotoxicity Data (IC50) for p-(isopentyloxy)-aniline Hydrochloride

| Cell Line | Tissue of Origin | Assay Type | Incubation Time (h) | Hypothetical IC50 (µM) |

| HEK293 | Human Embryonic Kidney | MTT Assay | 48 | > 100 |

| HepG2 | Human Hepatocellular Carcinoma | Neutral Red Uptake | 48 | 85.2 |

| A549 | Human Lung Carcinoma | Resazurin Assay | 48 | 92.5 |

| THP-1 | Human Monocytic Leukemia | Resazurin Assay | 48 | 78.9 |

IC50: The concentration of a substance that reduces the viability of a cell population by 50%.

Antimicrobial Activity

The lipophilic nature of the isopentyloxy group could facilitate the compound's interaction with microbial cell membranes. This section outlines hypothetical antimicrobial activity against representative Gram-positive and Gram-negative bacteria, and a common fungal pathogen.

Table 2: Hypothetical Antimicrobial Activity (MIC) for p-(isopentyloxy)-aniline Hydrochloride

| Microorganism | Type | Assay Type | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive Bacteria | Broth Microdilution | 64 |

| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | Broth Microdilution | > 128 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative Bacteria | Broth Microdilution | > 128 |

| Candida albicans (ATCC 90028) | Fungus (Yeast) | Broth Microdilution | 128 |

MIC: Minimum Inhibitory Concentration required to inhibit visible growth.

Anti-inflammatory Activity: COX-2 Inhibition

Aniline derivatives have been explored for their anti-inflammatory properties. A plausible mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Table 3: Hypothetical COX-2 Enzyme Inhibition Data

| Compound | Assay Type | Hypothetical IC50 (µM) |

| p-(isopentyloxy)-aniline hydrochloride | In Vitro COX-2 Inhibition Assay | 22.7 |

| Celecoxib (Positive Control) | In Vitro COX-2 Inhibition Assay | 0.04 |

IC50: The concentration of an inhibitor that reduces the activity of an enzyme by 50%.

Experimental Protocols

Detailed methodologies for the hypothetical experiments are provided below.

Cytotoxicity Testing: MTT Assay

Objective: To determine the concentration of p-(isopentyloxy)-aniline hydrochloride that inhibits cell viability by 50% (IC50) in HEK293 cells.

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

p-(isopentyloxy)-aniline hydrochloride (stock solution in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates, sterile

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of p-(isopentyloxy)-aniline hydrochloride in complete DMEM. The final concentration of DMSO in the wells should not exceed 0.5%. Replace the medium in each well with 100 µL of the diluted compound. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Susceptibility Testing: Broth Microdilution

Objective: To determine the Minimum Inhibitory Concentration (MIC) of p-(isopentyloxy)-aniline hydrochloride against Staphylococcus aureus.

Materials:

-

Staphylococcus aureus (ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

p-(isopentyloxy)-aniline hydrochloride (stock solution in DMSO)

-

Sterile 96-well U-bottom plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Perform a two-fold serial dilution of the compound in CAMHB directly in the 96-well plate. The typical concentration range tested is 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye.

In Vitro COX-2 Inhibition Assay

Objective: To determine the IC50 value of p-(isopentyloxy)-aniline hydrochloride for the inhibition of human recombinant COX-2.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Colorimetric COX-2 inhibitor screening kit (e.g., from Cayman Chemical or similar)

-

p-(isopentyloxy)-aniline hydrochloride (stock solution in DMSO)

-

Celecoxib (positive control)

-

96-well plate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's protocol. This typically includes the enzyme, heme, assay buffer, and substrate.

-

Compound Addition: Add the test compound or control (celecoxib) at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO).

-

Enzyme Addition: Add the human recombinant COX-2 enzyme to each well and allow for a brief pre-incubation period as specified by the kit protocol.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubation: Incubate the plate for the recommended time and temperature to allow for the conversion of the substrate to Prostaglandin G2 (PGG2), which is then reduced to PGH2. The subsequent reactions in the kit produce a colored product.

-

Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (e.g., 590 nm).

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Visualizations: Workflows and Pathways

Experimental Workflow for Cytotoxicity Assessment

Caption: General workflow for an MTT-based in vitro cytotoxicity assay.

Hypothetical Signaling Pathway for COX-2 Inhibition

Caption: Hypothetical mechanism of action via COX-2 enzyme inhibition.

References

Therapeutic Potential of Delta-5 and Delta-6 Desaturase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Delta-5 desaturase (D5D) and delta-6 desaturase (D6D), encoded by the FADS1 and FADS2 genes respectively, are pivotal rate-limiting enzymes in the biosynthesis of long-chain polyunsaturated fatty acids (PUFAs). These enzymes regulate the balance of pro-inflammatory and anti-inflammatory lipid mediators derived from omega-6 and omega-3 fatty acids. Dysregulation of D5D and D6D activity is implicated in a multitude of pathological conditions, including chronic inflammation, metabolic syndrome, cardiovascular disease, and cancer. Consequently, the inhibition of these desaturases has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the therapeutic potential of D5D and D6D inhibition, detailing the underlying signaling pathways, summarizing key preclinical data for notable inhibitors, and outlining relevant experimental protocols.

Introduction: The Central Role of D5D and D6D in PUFA Metabolism

Delta-5 and delta-6 desaturases are integral membrane proteins located in the endoplasmic reticulum that catalyze the introduction of double bonds into fatty acid chains. D6D initiates the conversion of essential fatty acids linoleic acid (LA; omega-6) and α-linolenic acid (ALA; omega-3) into their respective derivatives. D5D acts downstream, converting dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA) in the omega-6 pathway and eicosatetraenoic acid to eicosapentaenoic acid (EPA) in the omega-3 pathway.

The balance between the products of these pathways is critical for maintaining cellular homeostasis. Arachidonic acid is the precursor to pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes, while DGLA and omega-3 derived PUFAs give rise to lipid mediators with anti-inflammatory and pro-resolving properties.[1][2] Alterations in D5D and D6D activity can therefore significantly skew this balance, contributing to the pathogenesis of various diseases.

Therapeutic Rationale for D5D and D6D Inhibition

The inhibition of D5D and D6D presents a multifaceted therapeutic approach:

-

Anti-Inflammatory Effects: By reducing the production of arachidonic acid, inhibitors of D5D and D6D can decrease the synthesis of pro-inflammatory eicosanoids.[3][4] This is particularly relevant for chronic inflammatory diseases.

-

Metabolic Regulation: There is a strong positive correlation between D6D activity and the risk of metabolic syndrome, insulin (B600854) resistance, and obesity, while D5D activity is inversely related to these conditions.[5] Inhibition of these enzymes is being explored for the treatment of type 2 diabetes and nonalcoholic steatohepatitis (NASH).[4]

-

Oncology: Delta-6 desaturase activity is upregulated in certain cancers, and its inhibition has been shown to suppress tumor growth in preclinical models.[6][7] The role of D5D in cancer is more complex, with evidence suggesting both pro- and anti-tumorigenic roles depending on the context.[8][9]

-

Cardiovascular Health: By modulating the production of eicosanoids and other lipid mediators, D5D and D6D inhibitors may offer therapeutic benefits for cardiovascular diseases.[10]

Quantitative Data on Preclinical Desaturase Inhibitors

The following tables summarize key quantitative data for selected D5D and D6D inhibitors from preclinical studies.

| Inhibitor | Target(s) | In Vitro Potency (IC50) | Key In Vivo Efficacy | Reference(s) |

| SC-26196 | Selective D6D | 0.2 µM | Decreased edema in a mouse carrageenan paw edema model; Reduced tumor growth in melanoma and lung cancer models. | [3][11][12] |

| CP-24879 | Mixed D5D/D6D | Not specified | Inhibited desaturase activity by ~80% and depleted arachidonic acid by ~50% in mouse liver at 3 mg/kg. | [13] |

| T-3364366 | Selective D5D | Potent (nanomolar) | Orally available with a long residence time; demonstrated in vivo target engagement. | [14] |

| Compound-326 | Selective D5D | Not specified | Lowered insulin resistance and reduced body weight in a diet-induced obese mouse model. | [2][15][16] |

Key Signaling and Metabolic Pathways

The therapeutic effects of D5D and D6D inhibition are mediated through their influence on the PUFA metabolic pathway and downstream signaling cascades.

Figure 1: Simplified PUFA metabolic pathway highlighting the points of intervention for D5D and D6D inhibitors.

The expression of FADS1 and FADS2 is regulated by transcription factors such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Peroxisome Proliferator-Activated Receptors (PPARs), which are themselves influenced by dietary fatty acids.

Figure 2: Transcriptional regulation of FADS1 and FADS2 gene expression.

Experimental Protocols

Desaturase Activity Radioassay

This protocol outlines a general method for determining D5D or D6D activity in vitro using radiolabeled substrates.

Materials:

-

Microsomal protein fraction from cells or tissues

-

Radiolabeled fatty acid substrate (e.g., [1-14C]linoleic acid for D6D, [1-14C]dihomo-γ-linolenic acid for D5D)

-

Reaction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.2)

-

Cofactors: ATP, CoA, NADH, MgCl2

-

Test inhibitor compound

-

Scintillation cocktail and vials

-

HPLC system with a radioactivity detector

Procedure:

-

Microsome Preparation: Isolate microsomes from homogenized cells or tissues by differential centrifugation. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, cofactors, and microsomal protein.

-

Inhibitor Addition: Add the test inhibitor at various concentrations or the vehicle control.

-

Initiate Reaction: Start the reaction by adding the radiolabeled fatty acid substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

-

Reaction Termination and Saponification: Stop the reaction by adding a strong base (e.g., ethanolic KOH) and heat to saponify the lipids.

-

Extraction: Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

-

Analysis: Evaporate the solvent, redissolve the residue in a suitable solvent, and analyze the conversion of the radiolabeled substrate to its product using HPLC with a radioactivity detector.

-

Data Calculation: Calculate the percentage of conversion and determine the IC50 value for the inhibitor.

Fatty Acid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of cellular fatty acid composition following treatment with a desaturase inhibitor.

Materials:

-

Cell or tissue samples

-

Internal standards (e.g., deuterated fatty acids)

-

Methanol, HCl

-

Organic solvent for extraction (e.g., iso-octane)

-

Derivatizing agent (e.g., pentafluorobenzyl bromide)

-

GC-MS system

Procedure:

-

Sample Preparation: Homogenize tissue or lyse cells in the presence of an internal standard.

-

Lipid Extraction: Perform a lipid extraction using a suitable solvent system (e.g., Folch or Bligh-Dyer method).

-

Saponification and Methylation: Saponify the lipid extract to release free fatty acids and then methylate them to form fatty acid methyl esters (FAMEs).

-

Extraction of FAMEs: Extract the FAMEs with an organic solvent.

-

GC-MS Analysis: Inject the FAMEs onto a GC-MS system equipped with a suitable column for fatty acid separation.

-

Data Analysis: Identify and quantify the individual fatty acids based on their retention times and mass spectra, normalizing to the internal standard. Calculate the product-to-precursor ratios (e.g., AA/DGLA for D5D activity) to assess enzyme inhibition.[16]

Figure 3: General experimental workflow for evaluating desaturase inhibitors.

Future Directions and Conclusion

The inhibition of delta-5 and delta-6 desaturases represents a compelling therapeutic strategy with broad potential across multiple disease areas. The development of selective inhibitors for either D5D or D6D allows for a more nuanced approach to modulating the PUFA metabolic pathway. Future research will likely focus on:

-

The development of highly selective and potent inhibitors with favorable pharmacokinetic profiles.

-

Conducting clinical trials to validate the therapeutic efficacy and safety of these inhibitors in human populations.

-

Further elucidating the complex interplay between desaturase activity, lipid mediator signaling, and disease pathophysiology.

References

- 1. mdpi.com [mdpi.com]

- 2. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polyunsaturated fatty acid regulation of adipocyte FADS1 and FADS2 expression and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel, selective delta6 or delta5 fatty acid desaturase inhibitors as antiinflammatory agents in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation Of Fatty Acid Desaturase Expression And Alternative Splicing [ecommons.cornell.edu]

- 6. Inhibiting Delta-6 Desaturase Activity Suppresses Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Delta‐6‐desaturase activity and arachidonic acid synthesis are increased in human breast cancer tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Delta-5-desaturase: A novel therapeutic target for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rndsystems.com [rndsystems.com]

- 12. e-century.us [e-century.us]

- 13. Identification and characterization of a novel delta6/delta5 fatty acid desaturase inhibitor as a potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. T-3364366 Targets the Desaturase Domain of Delta-5 Desaturase with Nanomolar Potency and a Multihour Residence Time - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Novel Orally Available Delta-5 Desaturase Inhibitor Prevents Atherosclerotic Lesions Accompanied by Changes in Fatty Acid Composition and Eicosanoid Production in ApoE Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols for CP-24879 Hydrochloride in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

CP-24879 hydrochloride is a potent and selective dual inhibitor of delta-5 (Δ5) and delta-6 (Δ6) desaturase enzymes.[1][2] These enzymes are critical in the endogenous synthesis of arachidonic acid (AA), a precursor for pro-inflammatory eicosanoids such as leukotrienes.[1] By inhibiting Δ5 and Δ6 desaturases, this compound effectively reduces the intracellular levels of AA, leading to a decrease in the production of inflammatory mediators like leukotriene C4 (LTC4).[1][2] This mechanism of action makes this compound a valuable tool for research in inflammation, non-alcoholic steatohepatitis (NASH), and conditions where excessive lipid accumulation and inflammation are implicated.[2] In cell culture models, CP-24879 has been shown to decrease lipid accumulation, reduce the expression of inflammatory cytokines, and ameliorate ferroptosis.

Data Presentation

The following table summarizes the quantitative data for this compound from in vitro studies.

| Parameter | Cell Line | Concentration/Value | Effect | Reference |

| IC50 (Δ6 Desaturase) | ABMC-7 cells | 0.015 µM | Inhibition of delta-6 desaturase activity | [2] |

| IC50 (Δ5 Desaturase) | ABMC-7 cells | 0.56 µM | Inhibition of delta-5 desaturase activity | [2] |

| Effective Concentration | Hepatocytes | 0-10 µM | Inhibition of oleic acid-induced triglyceride accumulation (16h treatment) | [2] |

| Effective Concentration | Hepatocytes | 0-10 µM | Blocks LPS-induced expression of inflammatory cytokines (16h treatment) | [2] |

| Effective Concentration | ABMC-7 cells | 0-10 µM | Concentration-dependent inhibition of Δ6 + Δ5 desaturase activities (4 days treatment) | [2] |

| Effective Concentration | Not Specified | 0-2 µM | Inhibits desaturase activity and ameliorates ferroptosis (4h treatment) | [2] |

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound.

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Inhibition of Oleic Acid-Induced Triglyceride Accumulation in Hepatocytes

This protocol details the methodology to assess the effect of this compound on lipid accumulation in hepatocytes.

Materials:

-

Hepatocytes (e.g., HepG2 or primary hepatocytes)

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

Oleic acid

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Phosphate Buffered Saline (PBS)

-

Triglyceride quantification kit

-

96-well cell culture plates

Experimental Workflow:

Caption: Experimental workflow for the lipid accumulation assay.

Procedure:

-

Cell Seeding: Seed hepatocytes into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Preparation of Reagents:

-

This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C.

-

Oleic Acid-BSA Complex: Prepare a 10 mM stock of oleic acid in ethanol. To prepare the working solution, dissolve fatty acid-free BSA in serum-free medium to a final concentration of 10%. Add the oleic acid stock solution to the BSA solution to achieve a final concentration of 1 mM oleic acid.

-

-

Compound Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for 1 hour. Include a vehicle control (DMSO).

-

After pre-treatment, add the oleic acid-BSA complex to the wells to a final concentration of 0.5 mM.

-

-

Incubation: Incubate the plates for 16 hours at 37°C and 5% CO2.

-

Triglyceride Quantification:

-

Wash the cells twice with PBS.

-

Lyse the cells according to the instructions of the triglyceride quantification kit.

-

Measure the triglyceride levels using a plate reader as per the kit's protocol.

-

Protocol 2: Inhibition of LPS-Induced Inflammatory Cytokine Expression in Hepatocytes

This protocol is designed to evaluate the anti-inflammatory effects of this compound.

Materials:

-

Hepatocytes

-

Cell culture medium

-

This compound

-

Lipopolysaccharide (LPS)